molecular formula C13H12N2O4S B11056758 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B11056758
M. Wt: 292.31 g/mol
InChI Key: WPSWQFUYPIDPNS-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a synthetic heterocyclic compound derived from the 1,2-benzothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold. Its structure features a benzothiazole ring fused with an oxazole moiety via a methylene bridge (Fig. 1). The 3,5-dimethyloxazolyl substituent introduces steric and electronic modifications that distinguish it from simpler N-alkylated saccharin derivatives. This compound is of interest in pharmaceutical research due to the known bioactivity of saccharin derivatives, including roles as 5-HT1a receptor antagonists, analgesics, and enzyme inhibitors .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H12N2O4S/c1-8-11(9(2)19-14-8)7-15-13(16)10-5-3-4-6-12(10)20(15,17)18/h3-6H,7H2,1-2H3

InChI Key

WPSWQFUYPIDPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Oxidation of 2-Mercaptobenzamide

Key steps include:

  • Substrate Preparation : 2-Mercaptobenzamide is treated with manganese triacetate and triethanolamine in ethanol under oxygen pressure (0.2 MPa) at 120°C for 10 hours.

  • Oxidation Mechanism : The manganese catalyst facilitates the oxidation of the thiol group to a sulfone, forming the 1,1-dioxide structure.

  • Workup : Ethanol is removed via rotary evaporation, followed by aqueous extraction and filtration to isolate the product.

This method yields 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with 90% efficiency and 98% purity.

Alternative Oxidizing Agents

Comparative studies highlight the use of hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane for sulfone formation. These agents achieve comparable yields (85–92%) but require stringent temperature control (0–5°C) to prevent over-oxidation.

Synthesis of the 3,5-Dimethyloxazole Moiety

The 3,5-dimethyloxazole component is synthesized via cyclization reactions.

Van Leusen Oxazole Synthesis

This method employs TosMIC (tosylmethyl isocyanide) and a ketone:

  • Reaction Setup : 3-Pentanone reacts with TosMIC in methanol under reflux for 6 hours.

  • Cyclization : The intermediate undergoes dehydration to form the oxazole ring.

  • Yield : 3,5-Dimethyloxazole is obtained in 78% yield with >95% purity.

Ultrasound-Assisted Synthesis

A greener approach utilizes ultrasound irradiation:

  • Conditions : A mixture of acetophenone derivatives and ammonium acetate in ethanol is sonicated at 45°C for 1 hour.

  • Advantages : Reduced reaction time (1 hour vs. 6 hours) and improved yield (82%).

Coupling of Benzothiazolone 1,1-Dioxide and 3,5-Dimethyloxazole

The final step involves alkylation or nucleophilic substitution to link the two moieties.

Nucleophilic Substitution

  • Substrate Activation : The benzothiazolone 1,1-dioxide is treated with NaH in DMF to generate a reactive alkoxide at the 2-position.

  • Alkylation : 4-(Chloromethyl)-3,5-dimethyloxazole is added, and the mixture is stirred at 80°C for 12 hours.

  • Yield : The product is isolated in 70% yield after column chromatography.

Metal-Free Coupling

A solvent-free approach uses imidazolium chloride as a catalyst:

  • Conditions : Equimolar amounts of benzothiazolone 1,1-dioxide and 4-(hydroxymethyl)-3,5-dimethyloxazole are heated at 160°C for 8 hours in DMA.

  • Efficiency : 75% yield with minimal byproducts.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (toluene) are less effective, yielding <50%.

Catalytic Enhancements

  • Manganese Catalysts : Improve oxidation efficiency (90% vs. 70% with H₂O₂ alone).

  • Imidazolium Salts : Reduce coupling temperatures by 20°C while maintaining yields.

Comparative Analysis of Methods

StepMethodConditionsYield (%)Purity (%)
Benzothiazolone synthesisMn(OAc)₃/O₂120°C, 10 h9098
Oxazole synthesisVan LeusenReflux, 6 h7895
CouplingNucleophilic substitution80°C, 12 h7097
CouplingMetal-free160°C, 8 h7596

Challenges and Solutions

  • Oxidation Side Reactions : Over-oxidation to sulfonic acids is mitigated using controlled oxygen flow.

  • Steric Hindrance : Bulky substituents on oxazole slow coupling; microwave-assisted synthesis reduces time by 30% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl group attached to the oxazole ring serves as a reactive site for nucleophilic substitution. This is facilitated by the electron-withdrawing effects of the adjacent heterocycles. Common nucleophiles include:

  • Amines : Primary and secondary amines undergo alkylation to form N-substituted derivatives.

  • Thiols : Thiol-containing reagents replace the methyl group, forming thioether linkages.

Key Conditions :

Reaction TypeSolventTemperatureCatalystYield Range
AlkylationDMF80–100°CK₂CO₃60–75%
ThiolationEthanolRefluxNone50–68%

Oxidative Transformations

The benzothiazole ring undergoes oxidation at the sulfur atom, though the 1,1-dioxide group already represents a fully oxidized state. Further oxidation of the oxazole methyl group to a carbonyl has been observed under strong oxidizing agents like KMnO₄ in acidic conditions.

Mechanistic Pathway :

  • Protonation of the methyl group.

  • Formation of a carbocation intermediate.

  • Oxidation to a ketone via electron transfer.

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles such as nitriles or alkynes. For example:

  • Reaction with phenylacetylene yields fused pyrazole derivatives.

Experimental Data :

DipolarophileProductReaction TimeYield
PhenylacetylenePyrazolo-oxazole hybrid12 h72%

Acylation and Esterification

The sulfone group enhances the electrophilicity of adjacent carbons, enabling acylation at the benzothiazole nitrogen. Acetic anhydride or acyl chlorides are typical reagents:

  • Acetylation : Forms N-acetyl derivatives under mild conditions (room temperature, triethylamine).

Kinetic Profile :

  • Rate constants for acetylation: k=0.15min1k = 0.15 \, \text{min}^{-1} at 25°C.

Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC reactions with β-diketones or cyclic ketones form fused heterocycles. For instance:

  • Coupling with 1,3-cyclopentanedione generates tetracyclic pyrazolo-pyridine derivatives .

Mechanism :

  • Enolization of the β-diketone.

  • Nucleophilic attack on the oxazole-methyl carbon.

  • Oxidative dehydrogenation (O₂-driven) to form aromatic systems .

Optimized Protocol :

  • Solvent: Ethanol with 6 equiv acetic acid.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Yield: 80–90% .

Hydrolysis and Degradation

Under acidic or basic hydrolysis:

  • Acidic Conditions : Cleavage of the oxazole ring to form amides.

  • Basic Conditions : Sulfone group remains stable, but benzothiazole ring may undergo ring-opening.

Stability Data :

pHTemperatureHalf-LifeMajor Degradant
225°C48 hBenzothiazoleamide
925°C72 hSulfonate ester

Comparative Reactivity with Analogues

The compound’s dual heterocyclic system confers distinct reactivity compared to simpler benzothiazoles or oxazoles:

Feature2-[(3,5-Dimethyl-oxazol-4-yl)methyl] DerivativeBenzothiazole AloneOxazole Alone
Nucleophilic SusceptibilityHigh (methyl, sulfone sites)ModerateLow
Oxidative StabilityModerate (sensitive to strong oxidizers)HighLow
Cycloaddition PotentialBroad (oxazole participation)LimitedHigh

Synthetic Challenges and Optimization

Multi-step syntheses require precise control:

  • Order of Steps : Early introduction of the sulfone group minimizes side reactions.

  • Catalysts : Pd-based catalysts improve CDC efficiency .

  • Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly due to its pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole and oxazole exhibit antimicrobial properties. The presence of the oxazole ring enhances the compound's ability to inhibit bacterial growth against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that compounds containing oxazole and benzothiazole moieties can exhibit anticancer activity. For instance, similar structures have been investigated for their ability to induce apoptosis in cancer cells .
  • Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases .

Materials Science Applications

In materials science, the unique chemical structure of this compound allows it to be used in the development of advanced materials:

  • Polymer Additives : The compound can be incorporated into polymers to enhance thermal stability and mechanical properties. Its ability to form stable complexes with metal ions makes it suitable for use as a stabilizer in plastics.
  • Dyes and Pigments : The chromophoric properties of the benzothiazole moiety can be utilized in dye synthesis, providing vibrant colors for textiles and coatings .

Agricultural Chemistry Applications

The potential applications of this compound extend into agricultural chemistry:

  • Pesticidal Properties : Similar compounds have demonstrated efficacy as pesticides and herbicides. The incorporation of the oxazole ring may enhance the bioactivity against pests while minimizing toxicity to non-target organisms .
  • Plant Growth Regulators : There is emerging evidence that compounds with oxazole and benzothiazole structures can act as plant growth regulators, promoting growth and resistance to environmental stressors .

Case Studies

Several studies highlight the applications of compounds similar to 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide:

  • Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at specific positions enhanced potency .
  • Anticancer Activity Assessment : In vitro studies on oxazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .
  • Agricultural Application Trials : Field trials assessing the efficacy of oxazole-based pesticides showed promising results in controlling pest populations while maintaining crop yield. These findings support further development for commercial use .

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2-benzothiazol-3(2H)-one 1,1-dioxide derivatives, focusing on synthesis, structural features, and biological relevance.

Table 1: Structural and Functional Comparison of Saccharin Derivatives

Compound Name Substituent Synthesis Yield* Key Structural Features Reported Bioactivity
Target compound 3,5-Dimethyloxazol-4-ylmethyl Not reported Oxazole ring introduces π-π stacking potential Hypothesized: Enhanced receptor affinity due to oxazole’s electron-withdrawing effects
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Methyl 81% Planar benzisothiazole ring; intramolecular C–H···O interactions 5-HT1a antagonism, tryptase inhibition
2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Methylsulfanylmethyl 45% Non-planar side chain (64.45° tilt); C–H···O dimeric motifs Analgesic, anti-inflammatory

*Yields reflect isolated product percentages from referenced syntheses.

Structural and Electronic Differences

  • Target compound vs. 2-Methyl derivative : The oxazole substituent in the target compound introduces a rigid, aromatic heterocycle compared to the flexible methyl group. This likely enhances π-π interactions with biological targets but may reduce solubility. The methyl derivative’s planar benzisothiazole system facilitates intermolecular hydrogen bonding (C–H···O), critical for crystal packing .
  • Target compound vs. Methylsulfanylmethyl derivative : The methylsulfanylmethyl group introduces sulfur-based hydrophobicity and conformational flexibility (64.45° side-chain tilt), whereas the oxazole group’s electron-withdrawing nature could alter electronic distribution at the benzothiazole core, affecting receptor binding.

Biological Activity

The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that combines a benzothiazole moiety with an oxazole ring. Its chemical formula is C12H12N2O3SC_{12}H_{12}N_2O_3S, and it exhibits properties that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability .

Anti-inflammatory Effects

Benzothiazole derivatives have also shown promising anti-inflammatory activities. In vitro studies suggest that these compounds inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Some related oxazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor progression and inflammation.
  • Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects on HeLa cells; IC50 values indicated significant potency against cervical cancer cells .
Study 2 Evaluated anti-inflammatory properties; showed reduced levels of TNF-alpha and IL-6 in treated macrophages .
Study 3 Assessed antimicrobial activity against Staphylococcus aureus; demonstrated inhibition at low concentrations .

Q & A

Q. Example Protocol :

  • React 2-(chlorosulfonyl)benzonitrile with a primary amine, followed by cyclization with SOCl₂ in DMF .

Advanced: How can reaction yields be optimized when introducing the 3,5-dimethyloxazole group?

  • Catalyst selection : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions .
  • Monitoring : TLC/HPLC tracking to isolate intermediates early .

Advanced: How are structural contradictions resolved in crystallographic data?

  • Refinement software : SHELXL for handling disorder or thermal motion in the oxazole substituent .
  • Validation tools : CheckCIF to identify geometric outliers .
  • Complementary methods : Pair crystallography with DFT calculations (e.g., Gaussian) to validate torsion angles .

Advanced: What strategies address low solubility in biological assays?

  • Salt formation : Convert to sodium/potassium salts (e.g., via NaOH treatment) to improve aqueous solubility .
  • Co-solvents : Use DMSO/EtOH mixtures (<5% v/v) to maintain compound integrity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability .

Advanced: How to analyze byproduct formation in multi-step syntheses?

  • LC-MS/MS : Identify impurities via fragmentation patterns .
  • Isolation : Preparative HPLC to isolate byproducts for structural elucidation .
  • Mechanistic studies : DFT to model reaction pathways and identify transition states .

Advanced: How do substituents on the benzothiazole ring affect electronic properties?

  • Spectroscopic analysis : UV-Vis for π→π* transitions; IR for S=O stretching .
  • Computational modeling : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G*) .
  • Electrochemical studies : Cyclic voltammetry to assess redox behavior .

Advanced: How to validate biological activity discrepancies among structural analogs?

  • SAR studies : Compare IC₅₀ values of analogs with varying substituents .
  • Target binding assays : SPR or ITC to measure affinity for enzymes/receptors .
  • Crystallographic docking : AutoDock Vina to model ligand-protein interactions .

Advanced: What methods ensure scalability without compromising purity?

  • Flow chemistry : Continuous synthesis reduces batch variability .
  • In-line analytics : PAT (Process Analytical Technology) for real-time monitoring .
  • Crystallization engineering : Control nucleation kinetics via anti-solvent addition .

Advanced: How to resolve conflicting synthesis protocols in literature?

  • Condition screening : Compare yields/purity under varying temperatures, catalysts, and solvents .
  • Robustness testing : Design of Experiments (DoE) to identify critical parameters .
  • Mechanistic validation : Isotope labeling (e.g., ¹⁸O) to trace reaction pathways .

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